7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Overview
Description
“7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” is a chemical compound that belongs to the class of 1,4-benzodiazepine-2,5-diones . This class of compounds is known for their diverse therapeutic properties and are ubiquitous in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones, including “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione”, can be achieved via a novel, simple, and convenient methodology using H2PtCl6 as the catalyst . The substitution at the C-3 position can be varied using pre-defined amino acids as precursors .Molecular Structure Analysis
The molecular structure of “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” involve the use of H2PtCl6 as a catalyst . The reaction conditions can be optimized using different solvents with the compound as a model substrate .Scientific Research Applications
GABA Modulator
This compound acts as a GABA modulator . It does not act as an agonist or antagonist but affects the gamma-aminobutyric acid receptor-ionophore complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .
Benzodiazepine Derivative
The compound is a derivative of benzodiazepine . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Therapeutic Properties
The 1,4-benzodiazepine-2,5-dione scaffold, a subset of benzodiazepinone, and its derivatives possess diverse therapeutic properties and are ubiquitous in medicinal chemistry .
Pharmacophoric Conjugates
In search of unprecedented tri and/or tetrapod pharmacophoric conjugates, a series of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized .
Synthesis of Alprazolam and Diazepam
A new method for the synthesis of 8-chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine (alprazolam) and 7-chloro-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (diazepam) from 2-amino-5-chloro benzophenone was described .
Chemical Research
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for chemical research .
Mechanism of Action
Target of Action
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(_A) subtype. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity .
Mode of Action
The compound acts as a positive allosteric modulator of the GABA(_A) receptors. Upon binding, it increases the receptor’s affinity for GABA, thereby enhancing the frequency of chloride ion channel opening. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and making it less likely to fire an action potential .
Biochemical Pathways
By modulating GABA(_A) receptors, 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione influences several downstream pathways:
- Activation of GABAergic pathways : Enhanced GABAergic transmission leads to widespread inhibitory effects in the CNS, contributing to anxiolytic, sedative, and muscle relaxant properties .
Pharmacokinetics
The pharmacokinetics of 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involve:
- Excretion : It is excreted primarily through the kidneys, with a half-life ranging from 6 to 12 hours, depending on individual metabolic rates .
Result of Action
At the molecular level, the compound’s action results in:
- Reduced excitatory neurotransmission : Lowering the release of excitatory neurotransmitters and overall CNS activity .
Action Environment
Environmental factors can significantly influence the compound’s efficacy and stability:
- Presence of other substances : Co-administration with other CNS depressants can potentiate the effects, while certain foods or medications may alter its absorption and metabolism .
Understanding these factors is crucial for optimizing the therapeutic use of 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione and ensuring its stability and efficacy in clinical settings.
Safety and Hazards
The safety information for “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Based on the retrieved papers, the 1,4-benzodiazepine-2,5-dione framework, including “7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione”, is a good starting point for the development of new lead drug candidates in the treatment of multi-drug resistant tuberculosis . This suggests that future research could focus on exploring the therapeutic potential of this class of compounds.
properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)10(14)11-5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCBBTZUGKHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400910 | |
Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
422318-46-5 | |
Record name | 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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